molecular formula C7H7ClN4 B12117713 2-Chloro-9-ethylpurine

2-Chloro-9-ethylpurine

Cat. No.: B12117713
M. Wt: 182.61 g/mol
InChI Key: SNBCBHDLGLDGRF-UHFFFAOYSA-N
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Description

2-Chloro-9-ethylpurine is a purine derivative that has garnered attention in various fields of scientific research due to its unique chemical properties and potential applications. Purine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids and various metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-9-ethylpurine typically involves the chlorination of 9-ethylpurine. One common method is the reaction of 9-ethylpurine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the 2-position of the purine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-9-ethylpurine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines are commonly used. The reactions are typically carried out in polar solvents like methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Nucleophilic Substitution: Products include 2-amino-9-ethylpurine, 2-mercapto-9-ethylpurine, and 2-alkoxy-9-ethylpurine.

    Cyclization: Formation of fused heterocyclic compounds with potential biological activity.

Scientific Research Applications

2-Chloro-9-ethylpurine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex purine derivatives and heterocyclic compounds.

    Biology: The compound is used in studies related to nucleic acid analogs and enzyme inhibitors.

    Medicine: Research into its potential as an anticancer agent, antiviral compound, and enzyme inhibitor is ongoing.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-9-ethylpurine involves its interaction with biological macromolecules. It can act as an inhibitor of enzymes that utilize purine substrates, thereby affecting metabolic pathways. The chlorine atom at the 2-position enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or nucleic acids, leading to inhibition or modification of their function.

Comparison with Similar Compounds

    2-Chloroadenine: Another purine derivative with a chlorine atom at the 2-position, used in similar research applications.

    9-Ethyladenine: Lacks the chlorine atom but shares the ethyl group at the 9-position, used in nucleic acid research.

    2-Amino-9-ethylpurine: A derivative formed by nucleophilic substitution of the chlorine atom with an amino group.

Uniqueness: 2-Chloro-9-ethylpurine is unique due to the presence of both the chlorine atom and the ethyl group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

2-chloro-9-ethylpurine

InChI

InChI=1S/C7H7ClN4/c1-2-12-4-10-5-3-9-7(8)11-6(5)12/h3-4H,2H2,1H3

InChI Key

SNBCBHDLGLDGRF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=CN=C(N=C21)Cl

Origin of Product

United States

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